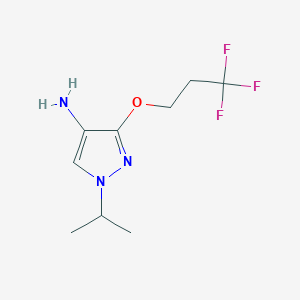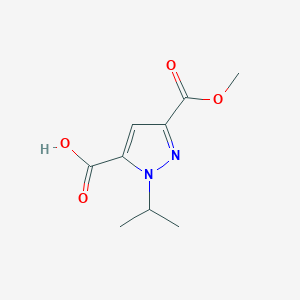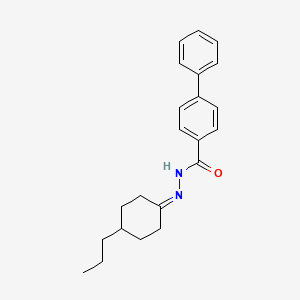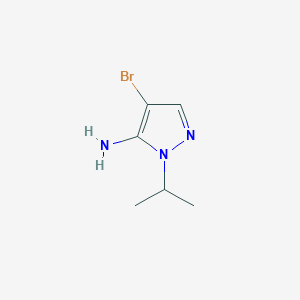![molecular formula C17H15Cl2N3OS B10908043 N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B10908043.png)
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dichlorobenzyl group and a thiophene carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dichlorobenzyl group. The final step involves the formation of the thiophene carboxamide moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaOH or K₂CO₃ in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting succinate dehydrogenase (SDH).
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of succinate dehydrogenase (SDH) by binding to its active site, thereby disrupting the enzyme’s function. This inhibition can lead to the accumulation of succinate and a decrease in cellular respiration .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide
- N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiophene-2-carboxamide stands out due to its unique combination of a pyrazole ring and a thiophene carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15Cl2N3OS |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-10-16(20-17(23)15-7-4-8-24-15)11(2)22(21-10)9-12-13(18)5-3-6-14(12)19/h3-8H,9H2,1-2H3,(H,20,23) |
InChI Key |
GZUXZOUDWLOATB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10907962.png)

![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol](/img/structure/B10907966.png)

![1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B10907970.png)
![2-[4-(diethylamino)phenyl]-3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10907977.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907981.png)



![N'~1~,N'~8~-bis[(E)-(5-chlorothiophen-2-yl)methylidene]octanedihydrazide](/img/structure/B10908007.png)

![3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide](/img/structure/B10908025.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B10908031.png)
